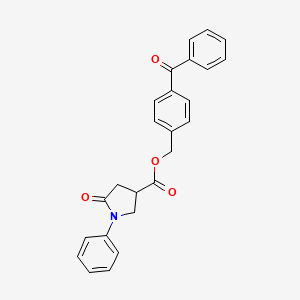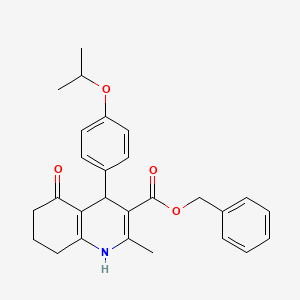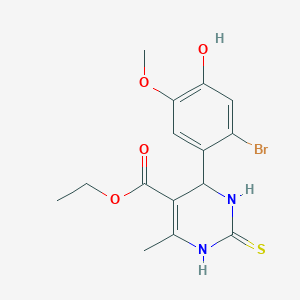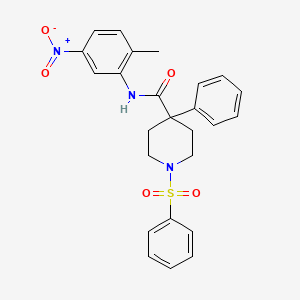
2-phenoxy-N-(2-propoxyphenyl)propanamide
Übersicht
Beschreibung
2-phenoxy-N-(2-propoxyphenyl)propanamide, also known as Fipronil, is a broad-spectrum insecticide that is widely used in agriculture, veterinary medicine, and public health. Fipronil belongs to the phenylpyrazole chemical family and acts as a potent antagonist of the gamma-aminobutyric acid (GABA) receptor in the central nervous system of insects, leading to their paralysis and death.
Wirkmechanismus
2-phenoxy-N-(2-propoxyphenyl)propanamide acts as a potent antagonist of the GABA receptor in the central nervous system of insects. It binds to the receptor and blocks the binding of GABA, which is an inhibitory neurotransmitter. This leads to the accumulation of excitatory neurotransmitters, such as glutamate, and the overstimulation of the nervous system, resulting in paralysis and death of the insect.
Biochemical and Physiological Effects
2-phenoxy-N-(2-propoxyphenyl)propanamide has been shown to have a low toxicity to mammals and birds, but it can be toxic to aquatic organisms, such as fish and crustaceans. 2-phenoxy-N-(2-propoxyphenyl)propanamide can also have sublethal effects on non-target organisms, such as bees and earthworms, which can impact ecosystem functioning.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenoxy-N-(2-propoxyphenyl)propanamide is a widely used insecticide that has been extensively studied for its insecticidal properties. It has several advantages for lab experiments, including its potency, broad-spectrum activity, and availability. However, 2-phenoxy-N-(2-propoxyphenyl)propanamide can also have limitations, such as its potential toxicity to non-target organisms and its persistence in the environment.
Zukünftige Richtungen
There are several future directions for research on 2-phenoxy-N-(2-propoxyphenyl)propanamide, including:
1. Developing new formulations and delivery methods that can improve its efficacy and reduce its environmental impact.
2. Investigating the sublethal effects of 2-phenoxy-N-(2-propoxyphenyl)propanamide on non-target organisms, such as bees and earthworms, and their impact on ecosystem functioning.
3. Studying the potential use of 2-phenoxy-N-(2-propoxyphenyl)propanamide in controlling agricultural pests and vectors of human and animal diseases.
4. Investigating the potential of 2-phenoxy-N-(2-propoxyphenyl)propanamide as a tool for studying the GABA receptor and its role in insect physiology and behavior.
Conclusion
In conclusion, 2-phenoxy-N-(2-propoxyphenyl)propanamide is a potent insecticide that has been extensively studied for its insecticidal properties. It acts as a potent antagonist of the GABA receptor in the central nervous system of insects, leading to their paralysis and death. 2-phenoxy-N-(2-propoxyphenyl)propanamide has several advantages for lab experiments, including its potency, broad-spectrum activity, and availability, but it can also have limitations, such as its potential toxicity to non-target organisms and its persistence in the environment. There are several future directions for research on 2-phenoxy-N-(2-propoxyphenyl)propanamide, including developing new formulations and delivery methods, investigating sublethal effects, studying its potential use in controlling agricultural pests and vectors of human and animal diseases, and investigating its potential as a tool for studying the GABA receptor.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-(2-propoxyphenyl)propanamide has been extensively studied for its insecticidal properties and its potential use in controlling various insect pests. It has been shown to be effective against a wide range of insects, including termites, ants, cockroaches, fleas, ticks, and mosquitoes. 2-phenoxy-N-(2-propoxyphenyl)propanamide is also being investigated for its potential use in controlling agricultural pests and vectors of human and animal diseases.
Eigenschaften
IUPAC Name |
2-phenoxy-N-(2-propoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-13-21-17-12-8-7-11-16(17)19-18(20)14(2)22-15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROYUDIIADLXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-nitro-2-(1-piperidinyl)phenyl]-2-phenylacetamide](/img/structure/B4163978.png)
![N-{1-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3,4-dichlorobenzamide](/img/structure/B4163981.png)


![{4-[(2-phenylbutanoyl)amino]phenyl}acetic acid](/img/structure/B4163995.png)

![7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-5-chloro-8-quinolinol](/img/structure/B4164019.png)
![ethyl 7-[4-(dimethylamino)phenyl]-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164040.png)

![N'-[3-(2-bromo-4,6-dimethylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4164050.png)



![3-({[4-phenyl-1-(phenylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoic acid](/img/structure/B4164075.png)